molecular formula C16H40N6 B038923 N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine CAS No. 120239-63-6

N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine

Cat. No. B038923
M. Wt: 316.53 g/mol
InChI Key: LYBWJVKFJAIODE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine and its derivatives involves multiple steps, including condensation and reduction reactions. For example, high-yield synthesis of related compounds often starts with the reaction of suitable precursors followed by removal of protective groups in acidic conditions, leading to the desired tetraamine compound (Smith, Ekstrand, & Raymond, 1978).

Molecular Structure Analysis

The molecular structure of N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine is characterized by its linear backbone and the presence of amine groups, which are key to its reactivity and ability to form complexes. X-ray diffraction studies have provided detailed insights into the molecular geometry of similar compounds, revealing the spatial arrangement of atoms and the distances between them, which are crucial for understanding their chemical behavior (Smith, Ekstrand, & Raymond, 1978).

Chemical Reactions and Properties

N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine participates in various chemical reactions, including complexation with metals. Its amine groups can act as ligands, forming stable complexes with transition metals. This property is utilized in synthesizing metal complexes with specific configurations and properties, as demonstrated in the preparation of cobalt(III) complexes (Hata, Doh, Kashiwabara, & Fujita, 1981).

Scientific Research Applications

Application 1: Electrogenerated Chemiluminescence

  • Scientific Field : Analytical Chemistry .
  • Summary of the Application : N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine is used as a coreactant in electrogenerated chemiluminescence (ECL) with tris(2,2’-bipyridine)ruthenium(II). ECL is a process where electrogenerated reactive species at working electrodes undertake high energy electron transfer reactions to form excited states that emit luminescent signals .
  • Methods of Application or Experimental Procedures : The compound is used as a coreactant in ECL experiments. It is more effective than tripropylamine at gold and platinum electrodes. The presence of primary amine group and hydroxyl groups in the compound promotes the oxidation rates of amine and thus remarkably increases ECL intensity .
  • Results or Outcomes : The ECL intensities of the Ru(bpy)3 2+/N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine system are approximately 10 and 36 times stronger than that of Ru(bpy)3 2+/tripropylamine system and about 1.6 and 1.14 times stronger than that of Ru(bpy)3 2+/N-butyldiethanolamine system at Au and Pt electrodes, respectively .

Application 2: Biological Buffer in ECL

  • Scientific Field : Bioanalytical Chemistry .
  • Summary of the Application : N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine is used as a biological buffer in electrogenerated chemiluminescence (ECL) experiments . It serves not only as co-reactants, but also fulfills the roles of pH buffer and supporting electrolyte within an aqueous environment .
  • Methods of Application or Experimental Procedures : The compound is used as a biological buffer in ECL experiments. It is found to be very effective in simplifying the overall ECL analysis .
  • Results or Outcomes : Sub-nanomolar detection limits were obtained for [Ru (bpy) 3] 2+ in the presence of N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine, making this species a valuable option for co-reactant ECL-based bioanalytical applications .

Application 3: Oligonucleotide Conjugation

  • Scientific Field : Molecular Medicine .
  • Summary of the Application : N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine is used in the conjugation of oligonucleotides . Oligonucleotide conjugates are immensely useful for manipulating gene expression in living cells .
  • Methods of Application or Experimental Procedures : The compound is used in the conjugation of oligonucleotides. The conjugate design usually aims to improve the poor pharmacokinetic and pharmacodynamic properties of the unmodified oligonucleotide and, in some cases, to impart new properties to the oligonucleotide .
  • Results or Outcomes : Over the years, a very large number of diverse oligonucleotide conjugates have been developed and evaluated for diagnostic, therapeutic, and nanotechnology-based applications .

Application 4: Enhanced Electrogenerated Chemiluminescence

  • Scientific Field : Analytical Chemistry .
  • Summary of the Application : N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine has been explored as a potential coreactant for enhancing tris(2,2’-bipyridyl)ruthenium(II) electrogenerated chemiluminescence (ECL). It is much more effective than tripropylamine at gold and platinum electrodes .
  • Methods of Application or Experimental Procedures : The presence of primary amine group and hydroxyl groups in N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine promotes the oxidation rates of amine and thus remarkably increases ECL intensity .
  • Results or Outcomes : The ECL intensities of the Ru(bpy)3 2+/N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine system are approximately 10 and 36 times stronger than that of Ru(bpy)3 2+/tripropylamine system .

Application 5: Drug Carrier in Hyperphosphatemia Treatment

  • Scientific Field : Pharmaceutical Sciences .
  • Summary of the Application : N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine has been used in the treatment of hyperphosphatemia .
  • Methods of Application or Experimental Procedures : The compound is used as a drug carrier in the treatment of hyperphosphatemia .
  • Results or Outcomes : The treatment was proved effective and was approved by the FDA in 1998 .

properties

IUPAC Name

N,N,N',N'-tetrakis(3-aminopropyl)butane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H40N6/c17-7-3-13-21(14-4-8-18)11-1-2-12-22(15-5-9-19)16-6-10-20/h1-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBWJVKFJAIODE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN(CCCN)CCCN)CN(CCCN)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H40N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073084
Record name N,N,N',N'-Tetrakis-(3-aminopropyl)butane-1,4-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine

CAS RN

120239-63-6
Record name N,N,N′,N′-Tetrakis(3-aminopropyl)-1,4-butanediamine
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URL https://commonchemistry.cas.org/detail?cas_rn=120239-63-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120239636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Butanediamine, N1,N1,N4,N4-tetrakis(3-aminopropyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N,N',N'-Tetrakis-(3-aminopropyl)butane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-tetrakis(3-aminopropyl)butane-1,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.359
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Record name N,N,N',N'-TETRAKIS(3-AMINOPROPYL)-1,4-BUTANEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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